5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a thiadiazole ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-(Diethylamino)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with potential changes in reactivity.
Substitution: Substituted thiadiazole derivatives with varied functional groups.
Scientific Research Applications
5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s diethylamino groups can facilitate binding to specific sites, while the thiadiazole ring can participate in electron transfer processes. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]ethenyl]-N,N-diethylaniline
- Tris[4-(diethylamino)phenyl]amine
Uniqueness
5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine stands out due to its thiadiazole ring, which imparts unique stability and reactivity
Properties
CAS No. |
114314-83-9 |
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Molecular Formula |
C16H24N4S |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
5-[4-(diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H24N4S/c1-5-19(6-2)14-11-9-13(10-12-14)15-17-18-16(21-15)20(7-3)8-4/h9-12H,5-8H2,1-4H3 |
InChI Key |
WDGQDKNSFZQYQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(S2)N(CC)CC |
Origin of Product |
United States |
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